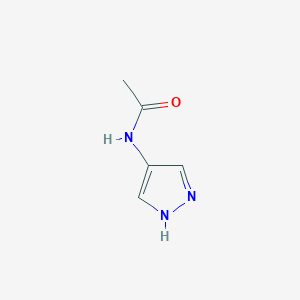

N-(1H-pyrazol-4-yl)acetamide

Übersicht

Beschreibung

“N-(1H-pyrazol-4-yl)acetamide” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound may also be referred to differently depending on various industrial applications .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “N-(1H-pyrazol-4-yl)acetamide”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can yield 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular structure of “N-(1H-pyrazol-4-yl)acetamide” is characterized by a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The structure of this compound can be further analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Pyrazole derivatives, including “N-(1H-pyrazol-4-yl)acetamide”, have been found to exhibit a wide range of chemical reactions. For instance, they can undergo Buchwald–Hartwig amination to yield desired compounds in varying yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-pyrazol-4-yl)acetamide” can be inferred from those of similar compounds. For instance, pyrazole is a weak base, with a pKb of 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

- N-(1H-pyrazol-4-yl)acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have been synthesized and characterized. These derivatives, when used in coordination complexes, demonstrate significant antioxidant activity. This is evident through various methods like 1,1‑diphenyl‑2‑picrylhydrazyl (DPPH), 2,2'‑azino‑bis(3‑ethylbenzothiazoline‑6‑sulphonic acid (ABTS), and ferric reducing antioxidant power(FRAP) assays (Chkirate et al., 2019).

Antimicrobial Evaluation

- Pyrazole-imidazole-triazole hybrids, including N-(1H-pyrazol-4-yl)acetamide, have been synthesized and evaluated for antimicrobial activity. The compound 6m in this series showed exceptional potency against A. niger, even surpassing the efficacy of the reference drug Fluconazole (Punia et al., 2021).

P2X7 Receptor Antagonism

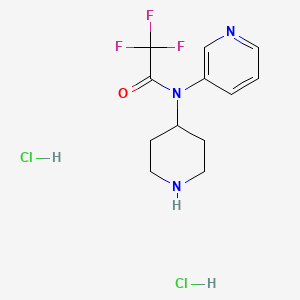

- A series of N-(1H-pyrazol-4-yl)acetamides were investigated as potent P2X7 receptor antagonists. These compounds were identified for their enhanced potency and favorable physicochemical and pharmacokinetic properties (Chambers et al., 2010).

Anti-inflammatory Activity

- N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, related to N-(1H-pyrazol-4-yl)acetamide, have been synthesized and exhibited significant anti-inflammatory activities (Sunder & Maleraju, 2013).

Antitumor Activity

- N-(1H-pyrazol-4-yl)acetamide derivatives have been explored for their antitumor activities. In one study, a derivative compound outperformed the reference drug, doxorubicin, in terms of effectiveness (Alqasoumi et al., 2009).

Synthesis and Characterization

- Various derivatives of N-(1H-pyrazol-4-yl)acetamide have been synthesized and characterized for their structural properties. These studies involve single crystal X-ray diffraction and other spectroscopic techniques to elucidate the molecular structure and interactions of these compounds (Sebhaoui et al., 2020).

Wirkmechanismus

While the specific mechanism of action for “N-(1H-pyrazol-4-yl)acetamide” is not clear, pyrazole derivatives have been found to exhibit a wide range of biological activities. For example, they have been used as scaffolds in the synthesis of bioactive chemicals . Some pyrazole derivatives have been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which is a target for the development of new cancer treatments .

Zukünftige Richtungen

The future directions for “N-(1H-pyrazol-4-yl)acetamide” and similar compounds could involve further exploration of their potential as therapeutic agents. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . Additionally, pyrazole derivatives could be developed into potent and selective CDK2 inhibitors for the treatment of cancer .

Eigenschaften

IUPAC Name |

N-(1H-pyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)8-5-2-6-7-3-5/h2-3H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFATADJUMUMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878794 | |

| Record name | 4-ACETYLAMINOPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-pyrazol-4-yl)acetamide | |

CAS RN |

6647-92-3 | |

| Record name | 4-ACETYLAMINOPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

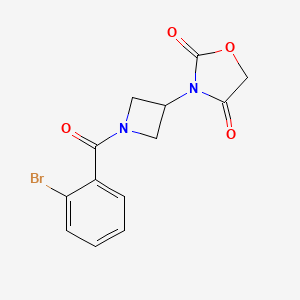

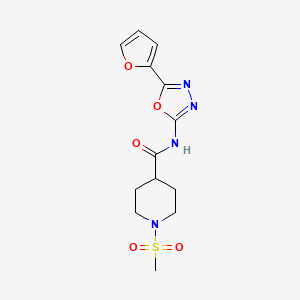

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2825786.png)

![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)

![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)